molecular formula C14H23ClN2 B3027477 N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride CAS No. 1289387-21-8

N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride

Cat. No.: B3027477
CAS No.: 1289387-21-8
M. Wt: 254.80
InChI Key: ALKZITZGVRFYOM-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride is a tertiary amine hydrochloride salt featuring a piperidine core substituted with a methyl group and a 2-methylbenzyl moiety. The compound is synthesized via alkylation of piperidin-4-amine followed by hydrochlorination, as inferred from analogous synthetic routes (e.g., HCl-EA recrystallization in ). Its molecular formula is C₁₄H₂₁ClN₂, with a molecular weight of 253.8 g/mol. The 2-methylbenzyl group contributes to lipophilicity, while the hydrochloride salt enhances water solubility.

Properties

IUPAC Name

N-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-5-3-4-6-13(12)11-16(2)14-7-9-15-10-8-14;/h3-6,14-15H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKZITZGVRFYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-21-8
Record name 4-Piperidinamine, N-methyl-N-[(2-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride typically involves the condensation of N-methylpiperidine with 2-methylbenzyl chloride, followed by the formation of the hydrochloride salt. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques, such as microwave-assisted synthesis or catalytic hydrogenation, to optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted piperidine compounds. These products can have diverse applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The table below compares key structural and physicochemical properties of the target compound with similar derivatives:

Compound Name Benzyl Substituent Piperidine Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target: N-Methyl-N-(2-methylbenzyl)piperidin-4-amine HCl 2-methyl 4-amine C₁₄H₂₁ClN₂ 253.8 High lipophilicity, potential ion channel modulation
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine HCl 4-methyl 2-yl C₁₄H₂₁ClN₂ 253.8 Altered stereoelectronic effects due to piperidine substitution position
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl 4-chloro 4-amine C₁₃H₂₀Cl₂N₂ 275.2 Increased molecular weight; chloro group enhances electrophilicity
N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-4-amine HCl Thiazole-ethyl 4-amine C₁₁H₂₀ClN₃S 261.8 Heterocyclic substituent introduces hydrogen-bonding potential
N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine HCl Tetrahydrofuran-3-yl 4-amine C₁₀H₂₁ClN₂O 220.7 Oxygen-containing substituent improves solubility
Key Observations:

Substituent Effects: Chloro vs. Heterocyclic Groups: Thiazole () or tetrahydrofuran () moieties introduce polar interactions, affecting binding affinity in biological targets . Stereochemistry: Compounds like N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine HCl () highlight the role of stereochemistry in pharmacological activity .

Physicochemical Properties :

  • Solubility : Hydrochloride salts generally improve aqueous solubility. Oxygen-containing groups (e.g., tetrahydrofuran in ) further enhance this property .
  • Purity : Analogous compounds (e.g., N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl) are reported with ≥95% purity, reflecting robust synthetic protocols .

Biological Activity

N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biological pathways, synthesis methods, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C14H23ClN and a molecular weight of approximately 255.80 g/mol. It features a piperidine ring substituted with a methyl group and a 2-methylbenzyl moiety, which contributes to its pharmacological properties. The specific substitution pattern on the piperidine ring distinguishes it from other related compounds, potentially conferring unique biological activities.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Heat Shock Protein Inhibition : The compound has been identified as an inhibitor of heat shock proteins (HSPs), which play critical roles in cellular stress responses and are implicated in cancer therapy. This inhibition suggests potential applications in modulating stress response pathways in various diseases, including cancer.
  • Neuropharmacological Effects : Its interactions with neurotransmitter systems indicate that it may have effects relevant to neuropharmacology. This aspect warrants further investigation to fully elucidate its mechanisms of action and potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals significant insights into its biological activity:

Compound NameMolecular FormulaKey Characteristics
N-Methylpiperidin-4-amine hydrochlorideC13H20ClNSimple piperidine structure; lacks aromatic substitution
N-(4-Fluorobenzyl)-N-methylpiperidin-4-amineC13H20ClFNContains fluorine; potential different receptor interactions
N-Methyl-N-(3-methylbenzyl)piperidin-4-amineC14H23ClNSimilar structure but different aromatic substitution

The unique substitution pattern of this compound may enhance its pharmacological properties compared to these analogs, particularly in its role as a heat shock protein inhibitor.

Synthesis Methods

Several synthesis methods for this compound have been reported, allowing for production in varying purities and yields. These methods often involve modifications of the piperidine structure to optimize biological activity. For example, the use of alkylation techniques has been noted to enhance the yield and purity of the final product.

Case Studies and Research Findings

  • Inhibition of Heat Shock Proteins : A study highlighted the compound's ability to inhibit HSPs, suggesting its potential role in cancer therapy by modulating stress response pathways.
  • Neuropharmacological Applications : Investigations into its effects on neurotransmitter systems reveal promising avenues for research into treatments for neurodegenerative diseases.
  • Comparative Efficacy : In comparative studies, this compound demonstrated superior activity against certain cancer cell lines when compared to other similar compounds, indicating its potential as a lead compound for further drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination or alkylation of piperidine derivatives. For example, alkylation of 4-aminopiperidine with 2-methylbenzyl chloride in the presence of a base (e.g., DIPEA) under anhydrous conditions, followed by methylation using methyl iodide. Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0°C to room temperature), and stoichiometry of reagents to minimize side products like N-oxide derivatives .
  • Characterization : Confirm purity via HPLC (≥95%) and structural validation using 1H^1H-NMR (e.g., δ 2.3–3.1 ppm for piperidine protons) and LC-MS (expected [M+H]+^+ at m/z 263.2) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Stability Protocols : Store at 0–6°C in airtight, light-protected containers. Monitor degradation via periodic TLC or LC-MS. Avoid prolonged exposure to high humidity (>60% RH) or acidic/basic conditions, which may hydrolyze the amine or form hydrochloride salt impurities .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar piperidine derivatives?

  • Analytical Workflow :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
  • Spectroscopy : Compare 13C^{13}C-NMR shifts for the 2-methylbenzyl group (δ 125–140 ppm for aromatic carbons) and piperidine methyl groups (δ 40–50 ppm) .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of HCl at m/z 35.5) differentiate it from analogs like N-(3-fluorophenyl)piperidin-4-amine hydrochloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Data Analysis Strategy :

  • Assay Variability : Compare radioligand binding assays (e.g., 3H^3H-ligand displacement in HEK293 cells) versus functional assays (e.g., cAMP modulation).
  • Structural Insights : Perform molecular docking to identify key interactions (e.g., hydrogen bonding with Ser192 in monoamine oxidase) and validate via site-directed mutagenesis .
  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables like buffer pH or membrane preparation methods .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

  • Experimental Design :

  • Liver Microsome Assays : Incubate with NADPH-supplemented human liver microsomes (HLMs) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I metabolites (e.g., hydroxylation at the piperidine ring) and phase II conjugates (e.g., glucuronides) .
  • CYP Inhibition Studies : Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?

  • Key Parameters :

  • Lipophilicity : Adjust logP via substituent modifications (e.g., introducing electron-withdrawing groups on the benzyl ring) to balance blood-brain barrier (BBB) permeability and solubility.
  • Efflux Transporters : Assess P-glycoprotein (P-gp) substrate potential using Caco-2 or MDCK-MDR1 cell models. Co-administer P-gp inhibitors (e.g., verapamil) to enhance brain uptake .
  • In Vivo Validation : Conduct rodent pharmacokinetic studies with CSF sampling to measure unbound brain concentrations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride
Reactant of Route 2
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N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride

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